molecular formula C11H17N3O B7053685 4-[2-(1-Ethoxyethyl)imidazol-1-yl]butanenitrile

4-[2-(1-Ethoxyethyl)imidazol-1-yl]butanenitrile

Cat. No.: B7053685
M. Wt: 207.27 g/mol
InChI Key: XFQKGRBHFNJJAJ-UHFFFAOYSA-N
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Description

4-[2-(1-Ethoxyethyl)imidazol-1-yl]butanenitrile is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1-Ethoxyethyl)imidazol-1-yl]butanenitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amido-nitrile with ethoxyethyl imidazole under mild conditions. The reaction is often catalyzed by nickel, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1-Ethoxyethyl)imidazol-1-yl]butanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imidazole oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

4-[2-(1-Ethoxyethyl)imidazol-1-yl]butanenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[2-(1-Ethoxyethyl)imidazol-1-yl]butanenitrile involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The ethoxyethyl and butanenitrile groups can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound with a simpler structure.

    1-Ethylimidazole: Similar structure but with an ethyl group instead of ethoxyethyl.

    4-(1-Ethoxyethyl)imidazole: Lacks the butanenitrile group.

Uniqueness

4-[2-(1-Ethoxyethyl)imidazol-1-yl]butanenitrile is unique due to the presence of both the ethoxyethyl and butanenitrile groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[2-(1-ethoxyethyl)imidazol-1-yl]butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-3-15-10(2)11-13-7-9-14(11)8-5-4-6-12/h7,9-10H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQKGRBHFNJJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C1=NC=CN1CCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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